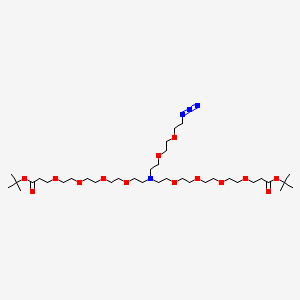

N-(Azido-PEG2)-N-bis(PEG4-Boc)

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70N4O14/c1-35(2,3)53-33(41)7-13-43-19-25-49-29-31-51-27-23-47-17-11-40(10-16-46-22-21-45-15-9-38-39-37)12-18-48-24-28-52-32-30-50-26-20-44-14-8-34(42)54-36(4,5)6/h7-32H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUHVUPHHRSFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(Azido-PEG2)-N-bis(PEG4-Boc) structure and synthesis

An In-depth Technical Guide to N-(Azido-PEG2)-N-bis(PEG4-Boc): Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG2)-N-bis(PEG4-Boc). Aimed at researchers, scientists, and professionals in the field of drug development, this document details the molecule's structure, a representative synthetic pathway, and its applications in bioconjugation and drug delivery systems.

Molecular Structure and Properties

N-(Azido-PEG2)-N-bis(PEG4-Boc) is a branched PEG derivative featuring three distinct functional arms emanating from a central nitrogen atom. This unique architecture allows for the controlled and sequential conjugation of different molecular entities.

The core structure consists of:

-

An azido-terminated diethylene glycol (PEG2) arm : The azide (B81097) group is a versatile functional handle for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to alkyne-modified molecules.

-

Two tert-butyloxycarbonyl (Boc)-protected tetraethylene glycol (PEG4) arms : The Boc protecting groups render the terminal amines unreactive. These groups are labile under acidic conditions, and their removal unmasks the primary amines for subsequent conjugation reactions, such as amidation with carboxylic acids or their activated esters.

The PEG chains enhance the solubility and pharmacokinetic properties of the conjugated molecules.[1]

Chemical Structure:

While a definitive public source for the exact structure of N-(Azido-PEG2)-N-bis(PEG4-Boc) is unavailable, a closely related compound, N-(Azido-PEG2)-N-Boc-PEG4-acid, provides a structural basis.[2][3][4] Based on this, the structure of N-(Azido-PEG2)-N-bis(PEG4-Boc) can be inferred.

Quantitative Data Summary:

The following table summarizes the key properties of the related compound N-(Azido-PEG2)-N-Boc-PEG4-acid, which can serve as an estimate for the target molecule.

| Property | Value | Reference |

| Molecular Formula | C22H42N4O10 (for the acid analog) | [2][3] |

| Molecular Weight | 522.6 g/mol (for the acid analog) | [2][3] |

| Purity | >96% (for the acid analog) | [2] |

| CAS Number | 2093153-82-1 (for the acid analog) | [2][3] |

Synthesis of N-(Azido-PEG2)-N-bis(PEG4-Boc)

A specific, detailed synthesis protocol for N-(Azido-PEG2)-N-bis(PEG4-Boc) is not publicly available. However, a plausible synthetic route can be constructed based on established methods for the synthesis of trifunctional and branched PEG linkers.[5][] The following represents a likely multi-step synthesis.

Overall Synthetic Scheme:

A plausible multi-step synthesis of N-(Azido-PEG2)-N-bis(PEG4-Boc).

Experimental Protocols:

Step 1: Synthesis of a Branched Tri-functional PEG Intermediate

This step involves the creation of a central amine with three PEG arms. A common method is the reductive amination or alkylation of a primary amine with PEG aldehydes or tosylates.

-

Materials:

-

Amine-PEG2-alcohol

-

Tos-PEG4-Boc (or a similar activated PEG4-Boc derivative)

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

-

Procedure:

-

Dissolve Amine-PEG2-alcohol in the chosen solvent.

-

Add an excess of the base (e.g., 3-5 equivalents of DIPEA).

-

Slowly add 2 equivalents of Tos-PEG4-Boc to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting branched PEG alcohol by column chromatography.

-

Step 2: Conversion of the Terminal Alcohol to an Azide

The terminal hydroxyl group of the PEG2 arm is converted to an azide. This is often a two-step process involving mesylation or tosylation followed by nucleophilic substitution with sodium azide.

-

Materials:

-

The branched PEG alcohol from Step 1

-

Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Sodium azide (NaN3)

-

DMF

-

-

Procedure:

-

Dissolve the branched PEG alcohol in DCM and cool to 0 °C.

-

Add TEA or pyridine, followed by the dropwise addition of MsCl or TsCl.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the formation of the mesylate or tosylate intermediate by TLC.

-

After workup and purification, dissolve the intermediate in DMF.

-

Add an excess of sodium azide and heat the reaction to 60-80 °C for 12-24 hours.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the azido-functionalized PEG by column chromatography.

-

Step 3: Boc Protection of the Central Amine

If the central amine is not already protected, a Boc group can be introduced.

-

Materials:

-

The azido-functionalized PEG from Step 2

-

Di-tert-butyl dicarbonate (B1257347) (Boc)2O

-

A suitable solvent (e.g., DCM)

-

A base (e.g., TEA or DIPEA)

-

-

Procedure:

-

Dissolve the azido-PEG in DCM.

-

Add the base, followed by the addition of (Boc)2O.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove excess reagents.

-

Purify the final product, N-(Azido-PEG2)-N-bis(PEG4-Boc), by column chromatography.

-

Characterization:

The final product and intermediates would be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the presence of the characteristic peaks for the PEG backbone, the Boc group, and the protons adjacent to the azide group.[7][8]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[][10]

Applications in Drug Development

N-(Azido-PEG2)-N-bis(PEG4-Boc) is a valuable tool in the development of complex bioconjugates and targeted therapeutics.

PROTACs (Proteolysis-Targeting Chimeras):

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Branched PEG linkers like N-(Azido-PEG2)-N-bis(PEG4-Boc) are used to connect the target-binding ligand and the E3 ligase-binding ligand. The azide and deprotected amine functionalities allow for the sequential and controlled attachment of these two ligands.

Workflow for the synthesis of a PROTAC using a trifunctional PEG linker.

Antibody-Drug Conjugates (ADCs):

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The trifunctional nature of N-(Azido-PEG2)-N-bis(PEG4-Boc) allows for the attachment of the antibody and potentially multiple drug molecules or other modulating agents.

Other Bioconjugation Applications:

The orthogonal reactivity of the azide and amine groups makes this linker suitable for a wide range of bioconjugation applications, including the development of targeted drug delivery systems, diagnostic imaging agents, and functionalized biomaterials.[2]

Conclusion

N-(Azido-PEG2)-N-bis(PEG4-Boc) is a sophisticated and versatile trifunctional linker with significant potential in the fields of bioconjugation and drug development. Its well-defined structure, featuring orthogonally reactive azide and protected amine functionalities, allows for the precise and sequential assembly of complex biomolecules. While a specific, publicly available synthesis protocol is lacking, established methods in PEG chemistry provide a clear pathway for its preparation. The applications of this and similar branched PEG linkers in the construction of PROTACs and ADCs highlight their importance in advancing targeted therapies.

References

- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. N-(Azido-PEG2)-N-Boc-PEG4-acid, 2093153-82-1 | BroadPharm [broadpharm.com]

- 4. N-(Azido-PEG2)-N-Boc-PEG4-acid, CAS 2093153-82-1 | AxisPharm [axispharm.com]

- 5. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Bifunctional PEG Linkers for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent polyubiquitination of the POI and its degradation by the proteasome.[1]

Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2][3] The length, composition, and rigidity of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.[3]

The Strategic Imperative of PEG Linkers in PROTAC Design

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[4][5] Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and flexible, offering several advantages in the development of potent and drug-like PROTACs.[1]

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility.[1] The incorporation of PEG chains is a well-established strategy to increase the water solubility of PROTACs.[2][4] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[2]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2] However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical optimization of the number of PEG units for each PROTAC system.[2]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination due to increased flexibility and a higher entropic penalty upon binding.[2][6]

Impact on Physicochemical Properties

The inclusion and length of a PEG linker significantly alter the physicochemical properties of a PROTAC molecule. As the number of PEG units increases, the molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond acceptors (HBA) and rotatable bonds also increase, while the calculated octanol-water partition coefficient (cLogP) generally decreases, indicating increased hydrophilicity.

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

| Data compiled from publicly available research.[2] |

Influence on Degradation Efficiency and Permeability

Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for potent protein degradation. The degradation efficiency is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

| Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2] |

A study on estrogen receptor-α (ERα) targeting PROTACs demonstrated a significant effect of linker length on degradation efficacy, with a 16-atom chain length being optimal.[7] For BRD4-targeting PROTACs, those with intermediate linker lengths (1-2 PEG units) showed reduced potency compared to shorter or longer linkers when recruiting the CRBN E3 ligase.[8] Conversely, for VHL-recruiting BRD4 PROTACs, potency decreased as the linker length increased.[8] These findings underscore the necessity of empirical linker length optimization for each specific PROTAC system.[8]

Experimental Protocols

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

-

POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).

-

E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

-

Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester).

-

Coupling reagents (e.g., HATU, HOBt).

-

Copper catalyst (for click chemistry, if applicable).

-

Solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., HPLC).[9]

Procedure:

-

Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG linker.

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

-

Add coupling reagents such as HATU and DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[9]

-

-

Second Coupling Reaction (Click Chemistry Example):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and sodium ascorbate.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.[9]

-

Solid-Phase Synthesis of PROTACs

Solid-phase synthesis offers a streamlined approach for the production of PROTAC libraries by simplifying purification steps.[10]

Protocol using t-Boc-N-amido-PEG10-Br linker:

-

Immobilization of E3 Ligase Ligand: Pomalidomide is immobilized onto a solid support.

-

Linker Attachment:

-

Swell the pomalidomide-functionalized resin in DMF.

-

To the resin, add a solution of t-Boc-N-amido-PEG10-Br (2 eq.) and DIPEA (4 eq.) in DMF.

-

Shake the reaction mixture at room temperature for 24 hours.

-

Wash the resin with DMF, DCM, and MeOH.[10]

-

-

POI Ligand Coupling:

-

Treat the resin with 50% TFA in DCM to remove the Boc protecting group.

-

Neutralize with 10% DIPEA in DCM.

-

To the resin, add a solution of the POI ligand with a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Shake the mixture at room temperature for 16 hours.[10]

-

-

Cleavage and Purification:

-

Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, and 2.5% water).

-

Purify the final PROTAC by preparative HPLC.[10]

-

Western Blot for PROTAC-Induced Degradation

Western blotting is a widely used technique to quantify the degradation of a target protein.[11]

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC and a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[11]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.[12]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.[11]

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4 at 1:1000 dilution) overnight at 4°C.[12][13]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.[11]

-

-

Detection and Analysis:

LC-MS/MS for PROTAC Quantification

LC-MS/MS is a sensitive and selective method for the quantification of PROTACs in biological matrices.[1]

General Protocol:

-

Sample Preparation:

-

Spike PROTAC standards into the biological matrix (e.g., rat plasma).

-

Perform protein precipitation using an organic solvent (e.g., acetonitrile (B52724)/methanol).

-

Centrifuge the samples and collect the supernatant.

-

Dry the supernatant and reconstitute it in a suitable solvent.[1]

-

-

Chromatography:

-

Use a suitable column (e.g., C18) and a gradient elution with mobile phases such as water and acetonitrile containing formic acid.[1]

-

-

Mass Spectrometry:

NanoBRET™ Assay for Target Engagement and Ternary Complex Formation

NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays are powerful tools to measure target engagement and ternary complex formation in live cells.[15][16]

Target Engagement Assay:

-

The target protein is expressed as a NanoLuc® luciferase fusion protein.

-

A fluorescent tracer that binds to the target protein is added to the cells.

-

The PROTAC competes with the tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal.

-

The assay can be performed in both live and permeabilized cells to assess cell permeability and intracellular target engagement.[9][17]

Ternary Complex Assay:

-

The target protein is fused to NanoLuc® luciferase, and the E3 ligase is expressed as a HaloTag® fusion labeled with a fluorescent ligand.

-

The addition of a PROTAC brings the target protein and E3 ligase into proximity, resulting in an increase in the BRET signal.

-

This assay allows for the real-time kinetic analysis of ternary complex formation and stability in live cells.[9][16]

Visualizing PROTAC Mechanisms and Workflows

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

A Typical Workflow for the Design and Evaluation of PROTACs

Caption: A typical workflow for the design and evaluation of PROTACs.

PI3K/AKT/mTOR Signaling Pathway

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Perspectives

Bifunctional PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of PROTACs.

References

- 1. waters.com [waters.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. wechat.promega.com.cn [wechat.promega.com.cn]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selvita.com [selvita.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles. The use of PEG and alkyl motifs allows for the fine-tuning of physicochemical properties such as the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA).[2]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

Optimizing Ternary Complex Formation

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The length, flexibility, and attachment points of the linker are critical in achieving an optimal conformation for this complex.[3] A linker that is too short may cause steric clashes between the POI and the E3 ligase, while an overly long linker may not effectively bring the two proteins into proximity for ubiquitination.[4] PEG linkers offer a modular and systematic way to vary the linker length to identify the optimal distance for efficient ternary complex formation and subsequent protein degradation.[2]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA |

| PROTAC A | Alkyl Chain (8 atoms) | 5.8 | 150 | 4 | 10 |

| PROTAC B | PEG (2 units) | 5.2 | 165 | 4 | 12 |

| PROTAC C | PEG (4 units) | 4.6 | 180 | 4 | 14 |

| PROTAC D | PEG (6 units) | 4.0 | 195 | 4 | 16 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Impact of PEG Linker Length on Degradation Efficacy and Permeability of BET-Targeting PROTACs

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) |

| Compound 1 | Alkyl Chain (8 atoms) | 50 | 85 | 0.5 |

| Compound 2 | PEG (4 units) | 25 | 95 | 1.2 |

| Compound 3 | PEG (8 units) | 10 | >98 | 2.5 |

| Compound 4 | PEG (10 units) | 15 | >98 | 3.1 |

| Compound 5 | PEG (12 units) | 30 | 90 | 2.8 |

Data is illustrative and compiled from various sources in the literature.[1][5] DC₅₀ and Dₘₐₓ values are cell-line dependent. Papp values are from Caco-2 cell assays.

Key Signaling Pathways and Experimental Workflows

The efficacy of a PROTAC is underpinned by its ability to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway and the experimental workflows to evaluate PROTACs is crucial for their rational design.

PROTAC-Mediated Ubiquitin-Proteasome System (UPS) Pathway

References

The Azide Functional Group: A Lynchpin for Click Chemistry in Modern Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group has emerged as a cornerstone in the field of chemical biology and drug discovery, primarily due to its pivotal role in "click chemistry." This powerful and versatile ligation chemistry, a concept introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and create byproducts that are easily removable.[1] Among the various click reactions, the azide-alkyne cycloaddition has become an indispensable tool for scientists, enabling the precise and efficient covalent coupling of molecular entities in complex biological environments.[2] This guide provides a comprehensive overview of the azide functional group's application in click chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Concepts: The Power of the Azide in Click Chemistry

The utility of the azide functional group in click chemistry stems from its unique properties. Azides are relatively small, stable to a wide range of reaction conditions, and, crucially, bioorthogonal, meaning they do not readily react with the vast majority of functional groups found in biological systems.[3] This inertness ensures that reactions are highly specific to their intended alkyne-containing reaction partner, minimizing off-target effects.[4]

The two most prominent azide-alkyne click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[5][6] This reaction boasts an enormous rate acceleration of 107 to 108 compared to the uncatalyzed thermal cycloaddition.[1][7] The reaction is typically carried out in aqueous conditions and is tolerant of a broad range of functional groups and pH levels (pH 4 to 12).[1][5] The use of a copper(I) catalyst is essential, which can be generated in situ from copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270).[8][9] To enhance reaction rates and protect biomolecules from potential damage by reactive oxygen species generated by the copper catalyst, various ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are often employed.[10][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3][12] This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition.[13] While generally slower than CuAAC, SPAAC offers the significant advantage of being truly bioorthogonal, making it ideal for in vivo applications.[14][15] The reaction kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.[16]

Quantitative Data for Click Chemistry Reactions

The efficiency and speed of click reactions are critical for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

| Parameter | Value | Reference(s) |

| Rate Acceleration (CuAAC vs. Uncatalyzed) | 107 to 108 | [1][7] |

| Second-Order Rate Constant (CuAAC) | 10 to 104 M-1s-1 | [17] |

| Second-Order Rate Constant (SPAAC) | 10-2 to 1 M-1s-1 | [18] |

| Thermodynamic Driving Force (SPAAC) | > 84 kJ/mol | |

| Typical Yields (CuAAC & SPAAC) | > 95% | [19] |

Table 1: General Quantitative Data for Azide-Alkyne Click Chemistry.

| Cyclooctyne Derivative | Second-Order Rate Constant (M-1s-1) |

| DIBO (Dibenzocyclooctynol) | ~0.1 |

| DIFO (Difluorinated Cyclooctyne) | ~0.4 |

| BCN (Bicyclononyne) | ~0.01-0.1 |

| DBCO (Dibenzoazacyclooctyne) | ~0.1-1.0 |

Table 2: Comparison of Second-Order Rate Constants for Various Cyclooctynes in SPAAC with Benzyl Azide. (Note: Exact rates can vary depending on reaction conditions and specific azide.)

Experimental Protocols

Detailed and reliable protocols are essential for the successful implementation of click chemistry. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Introduction of Azide Functionality into a Protein via NHS Ester Chemistry

This protocol describes the labeling of a protein with an azide group using an N-hydroxysuccinimidyl (NHS) ester of an azide-containing molecule.

Materials:

-

Protein of interest (e.g., antibody) in a primary amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG4-NHS Ester (or similar azide-NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Protein Preparation: Dissolve the protein in PBS, pH 7.4, to a final concentration of 1-5 mg/mL.[20] Ensure the buffer is free of primary amines like Tris, as they will compete with the protein for reaction with the NHS ester.[20]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[20]

-

Labeling Reaction:

-

Calculate the required volume of the azide-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold molar excess).

-

Add the calculated volume of the azide-NHS ester stock solution to the protein solution.

-

Mix gently by pipetting up and down and incubate the reaction for 1 hour at room temperature.[20]

-

-

Purification:

-

Remove the excess, unreacted azide-NHS ester using a desalting column with an appropriate molecular weight cutoff for the protein.[20]

-

Follow the manufacturer's instructions for the desalting column.

-

-

Characterization:

-

Determine the concentration of the purified azide-labeled protein using a standard protein assay.[20]

-

If desired, determine the degree of labeling (DOL) using mass spectrometry.

-

The azide-labeled protein is now ready for click chemistry conjugation. Store at 4°C for short-term use or at -20°C to -80°C for long-term storage.[20]

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines a general procedure for conjugating an azide-modified biomolecule to an alkyne-containing cargo.

Materials:

-

Azide-modified biomolecule (from Protocol 1)

-

Alkyne-containing cargo molecule (e.g., fluorescent dye, drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

THPTA ligand stock solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Azide-modified biomolecule in reaction buffer.

-

Alkyne-containing cargo molecule (typically at a molar excess to the biomolecule).

-

-

Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and THPTA solutions. A typical ratio is 1:5 (CuSO₄:THPTA). Let it stand for a few minutes.

-

Initiate the Reaction:

-

Add the premixed catalyst solution to the reaction mixture.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.[8]

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).

-

Purification: Purify the resulting conjugate using a method appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Preparation

This protocol describes the conjugation of an azide-modified antibody to a drug-linker containing a strained alkyne (e.g., DBCO).[21]

Materials:

-

Azide-conjugated antibody in PBS, pH 7.4.[21]

-

DBCO-conjugated drug-linker stock solution (e.g., 20 mM in DMSO).[21]

-

Desalting column or protein concentrator (e.g., 50 kDa MWCO).[21]

Procedure:

-

Prepare the Antibody: If necessary, perform a buffer exchange of the azide-conjugated antibody into PBS, pH 7.4, using a desalting column.[21]

-

Conjugation Reaction:

-

To the azide-conjugated antibody solution, add the DBCO-conjugated drug-linker stock solution. A typical molar ratio is 1:5 to 1:10 (antibody:drug-linker).[22]

-

The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10%) to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[21]

-

Purification:

-

Remove the excess, unreacted DBCO-drug-linker using a desalting column or a protein concentrator.[21]

-

Concentrate the purified ADC if necessary.

-

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizing Key Processes in Click Chemistry

Diagrams are invaluable for understanding the workflows and relationships in complex biochemical processes. The following are Graphviz (DOT language) scripts to generate diagrams for key aspects of azide-based click chemistry.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General workflow for bioconjugation using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Signaling pathway for metabolic labeling of cell surface glycans with azido (B1232118) sugars for subsequent click chemistry detection.

Conclusion

The azide functional group, through its central role in click chemistry, has revolutionized the way scientists approach the synthesis and modification of complex molecules, particularly in biological contexts. The CuAAC and SPAAC reactions provide a robust and versatile toolkit for researchers in fields ranging from fundamental biology to drug development. By understanding the core principles, quantitative aspects, and detailed experimental protocols associated with azide-based click chemistry, researchers can harness the power of this remarkable chemical transformation to advance their scientific discoveries.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. bioclone.net [bioclone.net]

- 6. jetir.org [jetir.org]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pcbiochemres.com [pcbiochemres.com]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. benchchem.com [benchchem.com]

- 21. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 22. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, serving as one of the most widely utilized protecting groups for amines. Its popularity stems from a unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group strategy, encompassing its fundamental chemical principles, detailed experimental protocols, and diverse applications in complex chemical syntheses, including peptide synthesis, natural product total synthesis, and medicinal chemistry.

Core Principles of the Boc Protecting Group

The Boc group, chemically a tert-butyl carbamate (B1207046), is introduced to a nucleophilic functional group, most commonly a primary or secondary amine, to temporarily block its reactivity. This protection allows for chemical transformations to be performed on other parts of a molecule without interference from the protected group.

Chemical Structure:

The Boc group is derived from di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), (Boc)₂O), a commercially available and stable reagent.

Mechanism of Protection:

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol. The reaction is often facilitated by a base, such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), to neutralize the protonated amine intermediate, although the reaction can also proceed without a base.[1][2][3]

Mechanism of Deprotection:

The key to the strategic utility of the Boc group lies in its acid lability. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[4][5] The liberated tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutene.

Quantitative Data on Boc Group Stability and Deprotection

The selection of a protecting group strategy hinges on a thorough understanding of its stability and lability under various conditions. The following tables summarize key quantitative data related to the Boc protecting group.

Table 1: Stability of the Boc Group under Various Conditions

| Condition | Reagent/Solvent | Temperature | Stability | Citation(s) |

| Acidic | 1 M HCl | Room Temp | Labile | [6] |

| 55% TFA in DCM | Room Temp | Labile (deprotection in 30 min) | [7] | |

| 100% TFA | Room Temp | Labile (deprotection in 5 min) | [7] | |

| pH < 4 | Room Temp | Potentially unstable | [8] | |

| Basic | 1 M NaOH | Room Temp | Stable | [9] |

| Piperidine (20% in DMF) | Room Temp | Stable | [10] | |

| Nucleophilic | Hydrazine | Room Temp | Stable | [4] |

| Reductive | H₂/Pd | Room Temp | Stable | [4] |

Table 2: Comparison of Common Boc Deprotection Reagents for Amines

| Reagent | Solvent | Typical Concentration | Typical Reaction Time | Typical Yield | Notes | Citation(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-55% (v/v) | 5 - 30 min | >95% | Most common reagent; volatile and corrosive. | [7] |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate (B1210297) | 4 M | 30 min - 2 h | >90% | Provides the amine as a hydrochloride salt. | [6][11] |

| Oxalyl Chloride/Methanol | Methanol | 3 equivalents | 1 - 4 h | Up to 90% | Mild conditions, room temperature. | [12] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Overnight | Good | Selectively cleaves secondary N-Boc groups. | [5] |

| Montmorillonite K10 Clay | Dichloroethane | Catalytic | Variable | Good | Selectively cleaves aromatic N-Boc groups. | [5] |

| Fluorinated Alcohols (TFE/HFIP) | TFE or HFIP | Neat | 5 min - 1 h (microwave) | >90% | Thermolytic deprotection, can be accelerated with microwaves. | [13] |

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of amines, alcohols, and thiols using the Boc strategy.

Protection and Deprotection of Amines

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

-

Reagents and Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents, if starting from an amine salt)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional for less reactive amines)

-

-

Procedure:

-

Dissolve the primary amine in the chosen solvent. If using an amine salt, add the base and stir for 10 minutes.

-

Add (Boc)₂O to the solution. If the amine is poorly reactive, add a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl) if a base was used, followed by saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[2]

-

Protocol 2: General Procedure for N-Boc Deprotection using TFA

-

Reagents and Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., anisole, triethylsilane, optional)

-

-

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Add TFA to the solution (typically 25-50% v/v). If the substrate is sensitive to the cationic species generated, a scavenger can be added.

-

Stir the reaction at room temperature. The reaction is usually rapid and can be monitored by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during an extractive workup.[14]

-

Protection and Deprotection of Alcohols (Less Common)

While less frequent due to the higher stability of other alcohol protecting groups, Boc can be used to protect alcohols, forming a tert-butyl carbonate.

Protocol 3: Boc Protection of an Alcohol

-

Reagents and Materials:

-

Alcohol

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

-

Procedure:

-

Dissolve the alcohol in the chosen solvent.

-

Add DMAP followed by (Boc)₂O.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.[15]

-

Protocol 4: Deprotection of a Boc-Protected Alcohol

-

Reagents and Materials:

-

Boc-protected alcohol

-

Trifluoroacetic acid (TFA) or another strong acid

-

Solvent (e.g., Dichloromethane (DCM))

-

-

Procedure:

-

Follow a similar procedure to the deprotection of N-Boc amines (Protocol 2), using TFA in DCM.

-

The deprotection of Boc-protected alcohols may require slightly harsher conditions or longer reaction times compared to amines.

-

Protection and Deprotection of Thiols (Rare)

The protection of thiols with a Boc group to form a tert-butyl thiocarbonate is not a common strategy, as other thiol protecting groups are generally preferred. However, it is mechanistically feasible.

Protocol 5: Boc Protection of a Thiol

-

Reagents and Materials:

-

Thiol

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents)

-

Base (e.g., Triethylamine (TEA) or Sodium hydroxide)

-

Solvent (e.g., Tetrahydrofuran (THF) or a biphasic system)

-

-

Procedure:

-

Dissolve the thiol in the chosen solvent.

-

Add the base followed by (Boc)₂O.

-

Stir the reaction at room temperature and monitor by TLC.

-

Perform an aqueous workup similar to the amine protection protocol to isolate the product.

-

Protocol 6: Deprotection of a Boc-Protected Thiol

-

Reagents and Materials:

-

Boc-protected thiol

-

Acid (e.g., Trifluoroacetic acid (TFA))

-

Scavenger (e.g., Triethylsilane)

-

Solvent (e.g., Dichloromethane (DCM))

-

-

Procedure:

-

The deprotection can be achieved under acidic conditions similar to those used for amines and alcohols.

-

The use of a scavenger is highly recommended to prevent the re-attachment of the tert-butyl cation to the nucleophilic thiol.

-

Strategic Applications of the Boc Group

The Boc protecting group is a versatile tool in the synthesis of complex organic molecules.

Peptide Synthesis

The Boc strategy was a foundational methodology in solid-phase peptide synthesis (SPPS).[16] In this approach, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group, which is removed at each cycle with TFA. The side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a stronger acid like hydrogen fluoride (B91410) (HF). Although largely superseded by the Fmoc strategy for many applications, the Boc strategy remains valuable for the synthesis of certain peptides, particularly those that are long or prone to aggregation.[16]

Total Synthesis of Natural Products

The Boc group has been instrumental in the total synthesis of numerous complex natural products.

-

Oseltamivir (Tamiflu®): In several total syntheses of the antiviral drug oseltamivir, the Boc group is used to protect an amine functionality during key transformations, such as iodolactamization and aziridination reactions. Its reliable introduction and clean removal under acidic conditions are crucial for the success of these synthetic routes.[17][18]

-

Paclitaxel (B517696) (Taxol®): In the semisynthesis of the anticancer drug paclitaxel from baccatin (B15129273) III, the Boc group has been employed to protect the C-7 hydroxyl group. This protection allows for the selective esterification of the C-13 hydroxyl with the paclitaxel side chain.[19]

Medicinal Chemistry and Drug Development

In the development of new pharmaceutical agents, the Boc group is frequently used to protect amine functionalities in lead compounds and synthetic intermediates.[20] This allows for the selective modification of other parts of the molecule to explore structure-activity relationships. The mild deprotection conditions are often compatible with a wide range of other functional groups present in complex drug candidates.

Visualization of Key Processes

To further elucidate the core concepts of the Boc protecting group strategy, the following diagrams illustrate the key mechanisms and workflows.

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its predictable reactivity, stability to a wide range of reagents, and mild deprotection conditions have solidified its position in the synthesis of complex molecules. A thorough understanding of its chemical principles, as outlined in this guide, is essential for its strategic and successful implementation in research, development, and manufacturing of fine chemicals and pharmaceuticals. While newer protecting group strategies have emerged, the robustness and versatility of the Boc group ensure its continued relevance in the field of chemical synthesis.

References

- 1. scribd.com [scribd.com]

- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 18. Oseltamivir_total_synthesis [chemeurope.com]

- 19. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 20. genscript.com [genscript.com]

An In-depth Technical Guide to the Solubility and Stability of N-(Azido-PEG2)-N-bis(PEG4-Boc)

This technical guide provides a comprehensive overview of the solubility and stability of N-(Azido-PEG2)-N-bis(PEG4-Boc), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from structurally analogous molecules to predict and outline the core chemical properties of the subject compound.

Core Concepts and Predictive Analysis

The solubility and stability of N-(Azido-PEG2)-N-bis(PEG4-Boc) are dictated by its distinct chemical moieties:

-

Polyethylene Glycol (PEG) Chains: The PEG2 and two PEG4 chains are highly flexible and hydrophilic, significantly contributing to solubility in a broad range of polar solvents, including water and various organic solvents. The ability of the ether oxygens in the PEG backbone to form hydrogen bonds is a key determinant of its solubility profile.

-

Azido Group (-N3): The azide (B81097) group is a versatile functional group used in "click chemistry." It is known for its stability under a wide range of reaction conditions, making it a robust component of the linker.

-

tert-Butyloxycarbonyl (Boc) Groups: The two Boc protecting groups are bulky and nonpolar. This feature can enhance solubility in lipophilic organic solvents. However, the Boc group is labile and can be cleaved under acidic conditions to reveal a primary amine.

Based on these structural features, N-(Azido-PEG2)-N-bis(PEG4-Boc) is anticipated to exhibit good solubility in a variety of common laboratory solvents.

Predicted Solubility

The following table summarizes the predicted solubility of N-(Azido-PEG2)-N-bis(PEG4-Boc) based on these related compounds.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The polarity and hydrogen bond accepting capability of DMSO will interact favorably with the PEG chains. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the compound. | |

| Dichloromethane (DCM) | High | The nonpolar character of the Boc groups and the overall molecular structure should allow for good solubility in this chlorinated solvent. | |

| Aqueous | Water | Moderate to High | The hydrophilic PEG chains are expected to confer significant water solubility. |

| Other Organic | Chloroform (B151607) | Moderate to High | Similar to DCM, chloroform is a suitable solvent. |

| Acetonitrile | Moderate | The compound is expected to have reasonable solubility in acetonitrile. | |

| Alcohols (Methanol, Ethanol) | High | The polar nature of alcohols should lead to good solubility. |

Stability and Storage

The stability of N-(Azido-PEG2)-N-bis(PEG4-Boc) is influenced by its functional groups. The azide group is generally stable[3]. The most sensitive part of the molecule is the Boc protecting group, which is susceptible to cleavage under acidic conditions[1][][4].

For long-term storage, it is recommended to keep the compound in a tightly sealed vial at -20°C. If stock solutions are prepared, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month[5]. Before use, the product should be allowed to equilibrate to room temperature for at least one hour prior to opening the vial[5].

| Condition | Recommendation | Rationale |

| Long-Term Storage (Solid) | Store at -20°C in a tightly sealed container. | To minimize degradation over time. |

| Long-Term Storage (Solution) | Store as aliquots at -20°C for up to one month. | To prevent repeated freeze-thaw cycles and maintain stability. |

| Handling | Allow to equilibrate to room temperature before opening. | To prevent condensation of moisture inside the vial. |

| pH | Avoid acidic conditions. | The Boc protecting groups are readily cleaved by acid. |

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following general experimental protocol is recommended.

Objective: To determine the approximate solubility of N-(Azido-PEG2)-N-bis(PEG4-Boc) in a selection of solvents at a specified temperature.

Materials:

-

N-(Azido-PEG2)-N-bis(PEG4-Boc)

-

Selected solvents (e.g., Water, DMSO, DMF, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of N-(Azido-PEG2)-N-bis(PEG4-Boc) (e.g., 5-10 mg) into a series of vials.

-

Add a known volume of the selected solvent to each vial in small increments.

-

Vortex the vials thoroughly after each addition until no more solid appears to dissolve.

-

Continue adding solvent until a saturated solution with excess solid is achieved.

-

-

Equilibration:

-

Allow the saturated solutions to equilibrate at a constant temperature for a set period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials to pellet the undissolved solid.

-

-

Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a calibrated HPLC or another appropriate method.

-

-

Calculation:

-

Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

-

Visualizations

Caption: Molecular structure of N-(Azido-PEG2)-N-bis(PEG4-Boc).

Caption: Experimental workflow for solubility determination.

References

Commercial Availability of Branched PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of branched Polyethylene Glycol (PEG) linkers. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate branched PEG linkers for their specific applications, with a focus on bioconjugation and drug delivery. This guide details commercially available branched PEG linkers from various suppliers, provides experimental protocols for their use, and illustrates relevant biological pathways and experimental workflows.

Introduction to Branched PEG Linkers

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] Branched PEG linkers, in contrast to their linear counterparts, feature multiple PEG arms extending from a central core. This unique architecture offers several advantages, including a higher hydrodynamic volume, increased drug-loading capacity, and enhanced shielding of the conjugated molecule from enzymatic degradation and immunological recognition.[2] These properties make branched PEG linkers particularly valuable in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).[3]

Types of Commercially Available Branched PEG Linkers

Branched PEG linkers are available in various architectures, primarily categorized as multi-arm and Y-shaped linkers.

-

Multi-arm PEG Linkers: These linkers possess a central core from which three, four, six, eight, or more PEG arms radiate. Each arm can be terminated with a functional group for conjugation.[4]

-

Y-Shaped PEG Linkers: These are a type of 2-arm branched PEG where two linear PEG chains are linked to a single reactive group.[5]

These linkers are commercially available with a variety of functional groups to facilitate conjugation to different moieties on biomolecules. Common functional groups include:

-

Amine-reactive: N-Hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine (B10760008) residues).[3]

-

Thiol-reactive: Maleimides for reaction with free thiols (e.g., cysteine residues).[6]

-

Aldehyde/Ketone-reactive: Hydrazides and aminooxy groups.

-

Click Chemistry Groups: Azides and alkynes for copper-catalyzed or copper-free click reactions.

Commercial Supplier Data

The following tables summarize the product offerings for branched PEG linkers from several prominent suppliers. This data is intended to provide a comparative overview to aid in product selection.

Table 1: Multi-Arm PEG Linkers

| Supplier | Product Name/Core | No. of Arms | Available Molecular Weights (kDa) | Available Functional Groups |

| BroadPharm | Pentaerythritol | 4 | 2, 10, 20 | Amine (NH2), NHS Ester, Maleimide, Thiol, Azide, Alkyne |

| Hexaglycerol | 8 | 10, 20, 40 | Amine (NH2), NHS Ester, Maleimide | |

| Biochempeg | Pentaerythritol | 4 | 2, 5, 10, 20, 40 | Amine (NH2), NHS, Maleimide, Carboxyl (COOH), Hydroxyl (OH) |

| Hexaglycerol | 8 | 10, 20, 40 | Amine (NH2), NHS, Maleimide, Carboxyl (COOH), Hydroxyl (OH) | |

| JenKem Technology | Pentaerythritol | 4 | 2, 5, 10, 20, 40 | NHS Ester, Maleimide, Amine, Carboxyl |

| Hexaglycerol | 8 | 10, 20, 40 | NHS Ester, Maleimide, Amine, Carboxyl | |

| Tripentaerythritol | 8 | 10, 20, 40 | NHS Ester, Maleimide | |

| Vector Labs | Tris | 3 | Uniform dPEG® | Amine Reactive, Carboxyl Reactive, Thiol Reactive |

Table 2: Y-Shaped (2-Arm) PEG Linkers

| Supplier | Product Name | Available Molecular Weights (kDa) | Available Functional Groups |

| JenKem Technology | Y-Shape PEG | 20, 40 | NHS Ester, Maleimide, Amine (NH2), Carboxyl (COOH), Aldehyde |

| Biochempeg | Y-shape-PEG | 20, 40 | NHS, Maleimide, Amine, Carboxyl |

| BroadPharm | Branched PEG (2-arm) | Various discrete lengths | NHS ester, Maleimide, Amine, Acid |

Experimental Protocols

This section provides detailed methodologies for common bioconjugation reactions using branched PEG linkers and subsequent characterization of the conjugates.

Protocol for Antibody Conjugation using a 4-Arm PEG-NHS Ester

This protocol describes the conjugation of a 4-arm PEG-NHS ester to the lysine residues of an antibody.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

-

4-Arm PEG-NHS Ester (e.g., from BroadPharm or Biochempeg)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in amine-free buffer.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the 4-arm PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the antibody solution with gentle vortexing. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG linker and other small molecules by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the conjugate to determine the degree of PEGylation and confirm the integrity of the antibody.

Protocol for Peptide Conjugation using an 8-Arm PEG-Maleimide

This protocol outlines the conjugation of an 8-arm PEG-maleimide to a cysteine-containing peptide.

Materials:

-

Cysteine-containing peptide

-

8-Arm PEG-Maleimide (e.g., from JenKem Technology)

-

Conjugation buffer (e.g., Phosphate buffer, 100 mM, with 150 mM NaCl, 10 mM EDTA, pH 7.0)

-

Reducing agent (e.g., TCEP-HCl)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer. If the peptide contains disulfide bonds, add a 2- to 3-fold molar excess of TCEP-HCl and incubate for 1 hour at room temperature to reduce the disulfides.

-

PEG-Maleimide Solution Preparation: Dissolve the 8-arm PEG-maleimide in the conjugation buffer immediately before use.

-

Conjugation Reaction: Add the PEG-maleimide solution to the peptide solution at a 1.2 to 1.5-fold molar excess relative to the free thiol groups.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under gentle mixing.

-

Purification: Purify the PEGylated peptide using RP-HPLC.

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Characterization of PEGylated Proteins by LC-MS/MS Peptide Mapping

This protocol provides a general workflow for identifying the sites of PEGylation on a protein using peptide mapping.[7][8][9][10][11]

Procedure:

-

Denaturation, Reduction, and Alkylation: Denature the PEGylated protein in a buffer containing a denaturant (e.g., 8 M urea (B33335) or 6 M guanidine-HCl). Reduce disulfide bonds with DTT or TCEP, and then alkylate the free thiols with iodoacetamide.

-

Enzymatic Digestion: Exchange the buffer to one suitable for enzymatic digestion (e.g., 50 mM ammonium (B1175870) bicarbonate). Digest the protein with a protease such as trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The separation is typically performed on a C18 reversed-phase column.

-

Data Analysis: Search the acquired MS/MS data against the protein sequence using a database search engine. Identify peptides that show a mass shift corresponding to the mass of the PEG linker or a fragment thereof to pinpoint the site of PEGylation.

Visualizations of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway.

Caption: Workflow for conjugating a 4-arm PEG-NHS ester to an antibody.

Caption: General workflow for identifying PEGylation sites using peptide mapping.

Signaling Pathway of PEGylated Granulocyte-Colony Stimulating Factor (G-CSF)

Pegfilgrastim, a PEGylated form of filgrastim (B1168352) (a recombinant G-CSF), is used to stimulate the production of neutrophils.[12][13][14][15] The PEGylation extends the half-life of the protein, allowing for less frequent dosing. The binding of pegfilgrastim to the G-CSF receptor on myeloid progenitor cells activates the JAK/STAT signaling pathway, leading to proliferation, differentiation, and survival of neutrophils.[12]

Caption: Simplified signaling cascade initiated by Pegfilgrastim binding.

Signaling Pathway of PEGylated Erythropoietin (EPO)

PEGylated erythropoietin (e.g., Mircera) is used to treat anemia by stimulating the production of red blood cells. Similar to G-CSF, EPO binds to its receptor on erythroid progenitor cells, activating the JAK2-STAT5 pathway, which promotes cell survival and differentiation.[1][16][17][18][19]

Caption: Key signaling events following PEG-EPO receptor binding.

Conclusion

The commercial availability of a diverse range of branched PEG linkers provides researchers and drug developers with powerful tools to enhance the properties of therapeutic molecules. The choice of a specific branched PEG linker will depend on the application, the nature of the molecule to be conjugated, and the desired pharmacokinetic and pharmacodynamic profile. This guide serves as a starting point for navigating the landscape of commercially available branched PEG linkers and provides foundational protocols for their successful implementation in research and development.

References

- 1. Reactome | Signaling by Erythropoietin [reactome.org]

- 2. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 3. Activated PEGs for Amine PEGylation from JenKem Technology [jenkemusa.com]

- 4. Branched | BroadPharm [broadpharm.com]

- 5. Y-Shape PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 6. 4-ArmPEG-Mal, Multi Arm PEG - Biopharma PEG [biochempeg.com]

- 7. enovatia.com [enovatia.com]

- 8. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]

- 12. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]

- 13. Filgrastim - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. neupogenhcp.com [neupogenhcp.com]

- 16. Peginesatide and Erythropoietin Stimulate Similar Erythropoietin Receptor-Mediated Signal Transduction and Gene Induction Events - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Physiology and Pharmacology of Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physician Education: The Erythropoietin Receptor and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Notes and Protocols for N-(Azido-PEG2)-N-bis(PEG4-Boc) in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG2)-N-bis(PEG4-Boc) is a heterobifunctional and branched Polyethylene Glycol (PEG) linker designed for advanced bioconjugation and drug development applications. Its unique architecture, featuring a terminal azide (B81097) group for "click" chemistry and two Boc-protected amine groups, offers remarkable versatility in the synthesis of complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG backbone enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1][2][3]

This document provides detailed application notes and experimental protocols for the effective use of N-(Azido-PEG2)-N-bis(PEG4-Boc) in click chemistry and subsequent bioconjugation strategies.

Molecular Structure and Properties